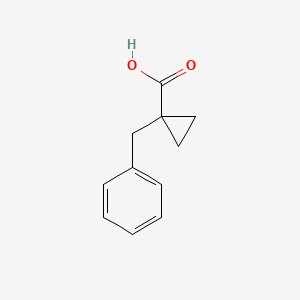

1-Benzylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-benzylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-10(13)11(6-7-11)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZXHBOMTVGLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340211 | |

| Record name | 1-Benzylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27356-91-8 | |

| Record name | 1-Benzylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzylcyclopropane-1-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Benzylcyclopropane-1-carboxylic Acid

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, combined with the benzyl and carboxylic acid functionalities, makes it an attractive motif for introducing conformational constraints and specific binding interactions in pharmacologically active molecules. This guide provides a comprehensive overview of a robust and scalable synthetic pathway to this important compound, grounded in established chemical principles and supported by detailed experimental protocols. The presented methodology is designed for researchers and drug development professionals seeking a reliable route to high-purity this compound.

Recommended Synthetic Pathway: A Two-Step Approach

The most efficient and field-proven pathway for the synthesis of this compound involves a two-step sequence starting from the readily available benzyl cyanide (phenylacetonitrile). This approach is summarized below:

-

Step 1: Phase-Transfer Catalyzed Cyclopropanation. Benzyl cyanide is reacted with 1,2-dibromoethane in a biphasic system using a phase-transfer catalyst to form the intermediate, 1-benzylcyclopropane-1-carbonitrile.

-

Step 2: Hydrolysis. The resulting carbonitrile is hydrolyzed under acidic conditions to yield the final product, this compound.

This pathway is favored due to its use of inexpensive starting materials, high potential yields, and the operational simplicity afforded by phase-transfer catalysis.

Diagram of the Overall Synthesis

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile

The cornerstone of this synthesis is the efficient construction of the cyclopropane ring through a phase-transfer catalyzed (PTC) dialkylation of benzyl cyanide.

Mechanistic Insights and Rationale

The α-protons of benzyl cyanide are acidic due to the electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting carbanion by the adjacent phenyl ring.[1] This allows for deprotonation by a strong base like sodium hydroxide. However, the reaction of the resulting carbanion with an alkylating agent in a biphasic system (aqueous NaOH and an organic substrate) is notoriously slow due to the insolubility of the reactants in each other's phases.

Phase-transfer catalysis elegantly overcomes this challenge.[2][3] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA), acts as a "shuttle" for the carbanion.[4][5]

Phase-Transfer Catalysis Cycle

Caption: Simplified mechanism of phase-transfer catalyzed cyclopropanation.

The process unfolds as follows:

-

Deprotonation at the Interface: Hydroxide ions in the aqueous phase deprotonate the benzyl cyanide at the interface between the aqueous and organic layers.

-

Ion Exchange: The phase-transfer catalyst (Q⁺X⁻) exchanges its anion with the newly formed benzyl cyanide carbanion, creating a lipophilic ion pair (Q⁺[PhCHCN]⁻).[5]

-

Migration to Organic Phase: This ion pair is soluble in the organic phase and migrates away from the interface.

-

Alkylation: In the organic phase, the "naked" and highly reactive carbanion undergoes a sequential double SN2 reaction with 1,2-dibromoethane to form the cyclopropane ring.

-

Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the bromide ions generated during the alkylation and returns to the interface to repeat the cycle.

This catalytic cycle allows for a continuous and efficient reaction, often leading to high yields without the need for anhydrous conditions or expensive and hazardous solvents.[6]

Experimental Protocol: 1-Benzylcyclopropane-1-carbonitrile

| Parameter | Value | Rationale/Notes |

| Reactants | ||

| Benzyl Cyanide | 1.0 equiv | Starting material with acidic α-protons. |

| 1,2-Dibromoethane | 1.2 equiv | Dihaloalkane for cyclopropane ring formation. A slight excess ensures complete reaction of the benzyl cyanide. |

| Sodium Hydroxide | (50% w/w aq. solution) | Strong base for deprotonation. A concentrated solution is crucial for the PTC mechanism.[4][5] |

| Phase-Transfer Catalyst | 0.05 equiv | e.g., Tetrabutylammonium bromide (TBAB). Catalytic amount is sufficient. |

| Solvent | Toluene or neat | Toluene can be used, but the reaction often proceeds well without an additional organic solvent.[7] |

| Temperature | 60-70 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 12-24 hours | Monitor by TLC or GC for disappearance of benzyl cyanide. |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the 50% aqueous sodium hydroxide solution and the phase-transfer catalyst.

-

Begin vigorous stirring to create a large interfacial area.

-

Add the benzyl cyanide to the flask.

-

Slowly add the 1,2-dibromoethane to the reaction mixture. The addition may be exothermic.

-

Heat the mixture to 60-70 °C and maintain for 12-24 hours, with continued vigorous stirring.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and an organic solvent (e.g., diethyl ether or toluene).

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-benzylcyclopropane-1-carbonitrile.

-

The crude product can be purified by vacuum distillation or column chromatography.

Part 2: Hydrolysis of 1-Benzylcyclopropane-1-carbonitrile

The final step is the conversion of the nitrile functional group into a carboxylic acid. Both acidic and basic hydrolysis are effective, but acidic hydrolysis is often preferred for a more straightforward workup, as it directly yields the carboxylic acid product.[8][9]

Mechanistic Rationale for Acidic Hydrolysis

-

Protonation: The nitrile nitrogen is protonated by the strong acid, making the nitrile carbon more electrophilic.[8]

-

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon.

-

Tautomerization: A series of proton transfers leads to the formation of an amide intermediate.

-

Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.

Experimental Protocol: this compound

| Parameter | Value | Rationale/Notes |

| Reactants | ||

| 1-Benzylcyclopropane-1-carbonitrile | 1.0 equiv | The intermediate from Step 1. |

| Sulfuric Acid (conc.) | ~3-4 equiv | Strong acid catalyst and source of water. |

| Water | Sufficient for reflux | |

| Solvent | Aqueous solution | The reaction is carried out in an aqueous acidic medium. |

| Temperature | Reflux (≥100 °C) | High temperature is required to drive the hydrolysis of the stable nitrile and amide intermediate. |

| Reaction Time | 4-8 hours | Monitor by TLC for the disappearance of the starting nitrile. |

Step-by-Step Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine the crude 1-benzylcyclopropane-1-carbonitrile and a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Heat the mixture to reflux and maintain for 4-8 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

The carboxylic acid product may precipitate upon cooling. If not, slowly pour the cooled reaction mixture into a beaker of ice water.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate).

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The proton NMR should show characteristic signals for the benzyl group and the cyclopropane ring protons.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the broad O-H stretch and the C=O stretch of the carboxylic acid.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound via the phase-transfer catalyzed cyclopropanation of benzyl cyanide followed by acidic hydrolysis represents a reliable, scalable, and efficient method. By understanding the underlying mechanisms of each step, particularly the role of the phase-transfer catalyst, researchers can optimize conditions to achieve high yields of this valuable synthetic building block. This guide provides a solid foundation for the successful implementation of this synthetic pathway in a research or drug development setting.

References

-

CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

-

Ragaini, V., Colombo, G., Barzaghi, P., Chiellini, E., & D'Antone, S. (n.d.). Phase-transfer alkylation of phenylacetonitrile in prototype reactors under magnetic or ultrasound mixing conditions. 2. Kinetic modeling. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Organic Syntheses. 1-Phenylcyclopentane-1-carbonitrile. Available at: [Link]

-

Izabela, D. G., & Makosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(11), 1336. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Phase Transfer Catalysis. Available at: [Link]

-

PTC Organics, Inc. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available at: [Link]

-

ResearchGate. C-alkylation of benzyl cyanide under controlled PTC assisted.... Available at: [Link]

-

Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]

-

Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

-

ResearchGate. Plausible catalytic pathway for the alkylation of benzyl cyanide. Available at: [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

-

Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]

-

PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Available at: [Link]

-

Philadelphia University. Carboxylic acids and Nitriles. Available at: [Link]

-

Organic Syntheses. 3,3-Dimethoxy-1-phenylcyclobutane-1-carbonitrile. Available at: [Link]

-

Organic Syntheses. Benzyl Cyanide. Available at: [Link]

- Google Patents. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

PTC Organics, Inc. PTC O-Alkylation With a Secondary Benzyl Bromide. Available at: [Link]

- Google Patents. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.

- Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

YouTube. Synthesis of Cyclopropanecarboxylic Acid. Available at: [Link]

-

Patsnap Eureka. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Available at: [Link]

-

ResearchGate. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Available at: [Link]

-

Wikipedia. Benzyl cyanide. Available at: [Link]

Sources

- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. phasetransfer.com [phasetransfer.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions [mdpi.com]

- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectral Analysis of 1-Benzylcyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 1-Benzylcyclopropane-1-carboxylic Acid

This compound (C₁₁H₁₂O₂) is a disubstituted cyclopropane derivative. The strained three-membered ring and the presence of both a benzyl and a carboxylic acid group at a quaternary carbon create a unique electronic and steric environment. Understanding the precise conformation and electronic properties of this molecule is crucial for its application in drug design and as a synthetic building block. This guide will dissect its spectral characteristics to provide a detailed structural portrait.

Molecular Structure and Basic Information:

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 27356-91-8 | [PubChem][1] |

| Molecular Formula | C₁₁H₁₂O₂ | [PubChem][1] |

| Molecular Weight | 176.21 g/mol | [PubChem][1] |

| SMILES | C1CC1(CC2=CC=CC=C2)C(=O)O | [PubChem][1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the alkylation of phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the resulting nitrile. This two-step process is a reliable route to obtaining the target compound.

Synthesis Workflow

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Benzylcyclopropane-1-carboxylic Acid

Introduction

1-Benzylcyclopropane-1-carboxylic acid is a fascinating molecule that stands at the intersection of several key chemical motifs. It incorporates a strained cyclopropane ring, a versatile carboxylic acid functional group, and a hydrophobic benzyl moiety. This unique combination makes it a valuable building block and a subject of interest for researchers in medicinal chemistry, drug development, and materials science. The rigid, three-dimensional structure imparted by the cyclopropane ring offers a strategic advantage in designing molecules with specific conformational constraints, a critical aspect of modern drug design.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. As a self-validating manual, it synthesizes theoretical predictions with established analytical principles, offering both foundational knowledge and practical, field-proven protocols for its characterization. The content herein is structured to provide not just data, but a causal understanding of the compound's behavior, empowering researchers to utilize it effectively and safely in their work.

Section 1: Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is rooted in its structure and core physical properties. This compound's structure dictates its behavior, from its spectral signature to its reactivity.

Caption: 2D structure of this compound.

The key physicochemical data for this compound are summarized in the table below. These values are a combination of computed data from robust databases and empirically derived expectations for similar structures.

| Property | Value | Source/Method |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 27356-91-8 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |

| Molecular Weight | 176.21 g/mol | PubChem[1] |

| Monoisotopic Mass | 176.08373 Da | PubChem[1] |

| Appearance | White to off-white solid (predicted) | Inferred from related structures |

| Melting Point | Data not available in cited literature. | N/A |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, and chloroform. | Predicted based on structure |

| pKa | ~4-5 (predicted) | Typical range for carboxylic acids |

| XLogP3-AA | 2.0 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

Section 2: Spectroscopic Characterization

Spectroscopy is the cornerstone of chemical characterization. The following sections detail the expected spectral features of this compound, providing a reliable fingerprint for its identification and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic due to the presence of the carboxyl group, which typically exists as a hydrogen-bonded dimer in the solid state.[2]

-

O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹.[3][4] This breadth is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer and often overlaps with the C-H stretching region.[2][3]

-

C-H Stretches: Sharp peaks corresponding to aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the benzyl methylene and cyclopropane groups) will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band is anticipated between 1690-1760 cm⁻¹, characteristic of the carbonyl group in a carboxylic acid.

-

C-O Stretch & O-H Bend: A C-O stretching band should be visible in the 1210-1320 cm⁻¹ region, and O-H bending vibrations can be found around 1400-1440 cm⁻¹ and 910-950 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the 10-13 ppm range.[4] Its chemical shift is highly dependent on concentration and solvent.

-

Aromatic Protons (C₆H₅-): The five protons of the phenyl ring will resonate in the 7.2-7.4 ppm region, likely as a complex multiplet.

-

Benzylic Protons (-CH₂-Ph): The two methylene protons adjacent to the phenyl group are expected to appear as a singlet around 2.8-3.2 ppm.

-

Cyclopropane Protons (-C₃H₄-): The four protons on the cyclopropane ring are diastereotopic. They are expected to resonate in the upfield region, approximately between 0.8-1.5 ppm. They will likely appear as two distinct multiplets, each integrating to two protons, due to complex geminal and cis/trans coupling.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): This carbon will appear as a weak signal in the 175-185 ppm range.

-

Aromatic Carbons (C₆H₅-): The six aromatic carbons will produce signals between 125-140 ppm. The ipso-carbon (attached to the methylene group) will be distinct from the ortho, meta, and para carbons.

-

Benzylic Carbon (-CH₂-): The methylene carbon is expected around 35-45 ppm.

-

Quaternary Cyclopropane Carbon: The carbon of the cyclopropane ring bonded to both the benzyl and carboxyl groups will appear around 25-35 ppm.

-

Cyclopropane Methylene Carbons (-CH₂-): The two equivalent methylene carbons of the cyclopropane ring will show a signal in the upfield region, typically 10-20 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, an electron ionization (EI) spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentations:

-

Loss of COOH: A peak at m/z = 131 (M-45) from the loss of the carboxyl radical.

-

Tropylium Ion: A very prominent peak at m/z = 91, which is the characteristic and highly stable tropylium cation (C₇H₇⁺) formed from rearrangement of the benzyl group.[1]

-

Acylium Ion: A peak at m/z = 131 could also arise from cleavage to form the benzylcyclopropyl acylium ion.

-

Other Fragments: The GC-MS data on PubChem also indicates significant fragments at m/z = 130 (loss of H₂O from the m/z 148 fragment) and m/z = 122.[1]

-

Section 3: Synthesis and Chemical Reactivity

Synthetic Pathways

While multiple synthetic routes are possible, a common and reliable method for preparing substituted cyclopropane carboxylic acids is through a modified malonic ester synthesis. This approach offers high atom economy and uses readily available starting materials.[5]

Caption: A plausible synthetic pathway via malonic ester cyclization.

Causality of Experimental Choices:

-

Cyclization: Diethyl malonate is deprotonated by a strong base like sodium ethoxide (NaOEt), and the resulting enolate acts as a nucleophile, reacting with 1,2-dibromoethane in a double alkylation to form the cyclopropane ring.[5]

-

Saponification: The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., NaOH) followed by acidification.

-

Decarboxylation: Heating the resulting geminal diacid causes the loss of one carboxyl group as CO₂, a thermodynamically favorable process.

-

Alkylation: The remaining cyclopropanecarboxylic acid is deprotonated at the alpha-carbon using a very strong, non-nucleophilic base like LDA. This is necessary because the alpha-proton is not highly acidic. The resulting carbanion is then alkylated with benzyl bromide to yield the final product.

Chemical Reactivity

The reactivity is dominated by the carboxylic acid group.

-

Acidity and Salt Formation: As a carboxylic acid, it readily reacts with bases (e.g., NaOH, NaHCO₃, amines) to form water-soluble carboxylate salts.

-

Derivatization: The carboxyl group can be converted into a variety of derivatives through standard organic transformations. For example, reaction with thionyl chloride (SOCl₂) yields the corresponding acid chloride, which is a highly reactive intermediate for forming esters (with alcohols) and amides (with amines).

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1-(hydroxymethyl)-1-benzylcyclopropane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Section 4: Experimental Protocols

The following protocols are designed as self-validating systems for the characterization of a synthesized or procured sample of this compound.

Caption: General workflow for the physicochemical and spectral analysis.

Protocol: Melting Point Determination

-

Preparation: Place a small amount (1-2 mg) of the dry, crystalline solid into a capillary tube, sealed at one end.

-

Apparatus: Insert the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

-

Validation: A sharp melting range (e.g., within 1-2°C) is indicative of a pure compound.

Protocol: Qualitative Solubility Assessment

-

Preparation: Add approximately 10 mg of the compound to each of four separate test tubes.

-

Solvent Addition: To the tubes, add 1 mL of the following solvents, respectively: deionized water, ethanol, acetone, and hexane.

-

Observation: Agitate each tube and observe the degree of dissolution at room temperature.

-

Validation: The compound is expected to be insoluble in water and hexane but soluble in the more polar organic solvents, ethanol and acetone, consistent with its amphiphilic structure.

Protocol: Spectroscopic Analysis Sample Preparation

-

IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) IR spectrometer and acquire the spectrum. This method is fast and requires minimal sample preparation.

-

NMR Spectroscopy: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Acquire ¹H and ¹³C spectra.

-

Mass Spectrometry (Direct Infusion ESI): Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into an Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight via the [M+H]⁺ or [M-H]⁻ adducts.

Section 5: Safety and Handling

Scientific integrity requires a commitment to safety. This compound must be handled with appropriate care, following established laboratory safety protocols.

-

GHS Hazard Classification: According to aggregated data from the ECHA C&L Inventory, this compound is classified as:

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

This compound is a compound with well-defined, predictable, and highly characterizable properties. Its identity can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry, with each technique providing a unique and complementary piece of the structural puzzle. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity is primarily governed by the versatile carboxylic acid group. This guide provides the foundational and practical knowledge required for researchers, scientists, and drug development professionals to confidently and safely incorporate this valuable molecule into their research endeavors.

References

-

PubChem. this compound (CID 562561). National Center for Biotechnology Information. [Link]

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

- Google Patents.CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

PubChemLite. this compound (C11H12O2).[Link]

-

ResearchGate. Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy.[Link]

-

YouTube. Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry with Victor. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.[Link]

-

MassBank. 1-Aminocyclopropane-1-carboxylic acid. MassBank Europe. [Link]

-

PubChem. 1-Cyclopropylcyclopropane-1-carboxylic acid (CID 13707497). National Center for Biotechnology Information. [Link]

-

MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid.[Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles.[Link]

-

ResearchGate. trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid.[Link]

Sources

solubility of 1-Benzylcyclopropane-1-carboxylic acid in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Benzylcyclopropane-1-carboxylic Acid in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. The guide covers the theoretical principles governing solubility, predicted solubility based on molecular structure, and detailed experimental protocols for empirical determination. By synthesizing theoretical knowledge with practical methodologies, this document aims to serve as an essential resource for the effective handling and application of this compound in a laboratory setting.

Introduction to this compound

This compound is a carboxylic acid derivative featuring a cyclopropane ring and a benzyl substituent. Its unique structural motifs make it a compound of interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its purification, formulation, and application in subsequent chemical reactions or biological assays.

Key Physicochemical Properties: [1][2]

-

Molecular Formula: C₁₁H₁₂O₂

-

Molecular Weight: 176.21 g/mol [1]

-

Predicted XlogP: 2.0[2]

-

Appearance: Solid (predicted)

-

pKa: (Predicted to be in the range of 4-5, typical for carboxylic acids)

The predicted XlogP value of 2.0 suggests that this compound has a moderate degree of lipophilicity.[2] This indicates that it is likely to be more soluble in organic solvents than in water. The presence of the carboxylic acid group, however, introduces polarity and the capacity for hydrogen bonding, which will significantly influence its solubility profile.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, the key interactions to consider are:

-

Van der Waals forces: The nonpolar benzyl and cyclopropyl groups will interact favorably with nonpolar solvents via these forces.

-

Dipole-dipole interactions and Hydrogen bonding: The polar carboxylic acid group can engage in these stronger interactions with polar solvents.

The overall solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility Profile

Based on its structure, the following solubility profile in common organic solvents can be predicted for this compound:

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. The alkyl part of the alcohol can solvate the nonpolar regions of the molecule. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and have sufficient polarity to solvate the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar benzyl and cyclopropyl groups will have favorable interactions with these solvents, but the polar carboxylic acid will be poorly solvated, limiting overall solubility. Diethyl ether may show slightly higher solubility due to its ability to act as a hydrogen bond acceptor. |

| Aqueous | Water, Buffers | Low in neutral water; High in basic solutions | The molecule's significant nonpolar character will limit its solubility in water. However, in basic solutions (e.g., aqueous NaOH or NaHCO₃), it will be deprotonated to form a highly polar and water-soluble carboxylate salt.[3][4][5] |

Experimental Determination of Solubility

To empirically determine the solubility of this compound, a systematic approach is required. The following protocols outline the qualitative and quantitative methods for this purpose.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and helps to classify the compound.

-

Preparation: Add approximately 25 mg of this compound to a series of small, dry test tubes.

-

Solvent Addition: To each test tube, add 0.5 mL of a different solvent (e.g., water, methanol, hexane, ethyl acetate, 5% NaOH, 5% NaHCO₃).

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer or by flicking the tube for at least 30 seconds.

-

Observation: Observe each tube for the dissolution of the solid. If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is insoluble.

Diagram of Qualitative Solubility Workflow:

Caption: Workflow for qualitative solubility testing.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a standard method for determining the precise solubility of a compound in a given solvent at a specific temperature.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Quantification: Dilute the extracted sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram of Quantitative Solubility Determination:

Caption: Isothermal shake-flask method for quantitative solubility.

Practical Applications and Considerations

A comprehensive understanding of the solubility of this compound is critical for:

-

Reaction Chemistry: Choosing an appropriate solvent to ensure all reactants are in the same phase.

-

Purification: Selecting a suitable solvent system for recrystallization to obtain a high-purity product.

-

Formulation: Developing stable and effective formulations for drug delivery, where solubility in various excipients is key.

-

Analytical Method Development: Preparing stock solutions and standards for quantification.

Conclusion

References

-

Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Unknown. (n.d.). experiment 1 determination of solubility class. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Starkey, L. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H12O2). Retrieved from [Link]

-

Acree, W. E. (2015). Solubility of benzilic acid in select organic solvents at 298.15 K. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Hontzeas, N., et al. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of Chromatography A, 993(1-2), 79-87. Retrieved from [Link]

-

Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4786. Retrieved from [Link]

- Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

ChemSrc. (2022, February 19). 1-(Benzyloxycarbonylamino)cyclopropyl-1-carboxylic acid. Retrieved from [Link]

-

Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A, 896(1-2), 335-41. Retrieved from [Link]

Sources

- 1. This compound | C11H12O2 | CID 562561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Postulated Mechanism of Action of 1-Benzylcyclopropane-1-carboxylic Acid in Biological Systems

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylcyclopropane-1-carboxylic acid is a unique small molecule whose biological activities have not been extensively characterized in the public domain. However, its distinct structural features—a cyclopropane ring, a carboxylic acid moiety, and a benzyl group—suggest potential interactions with specific biological targets. This guide synthesizes current knowledge on structurally related compounds to postulate a mechanism of action for this compound, focusing on its potential as an enzyme inhibitor. We will explore its hypothetical interactions with dopamine β-hydroxylase (DBH) and phenylethanolamine N-methyltransferase (PNMT), two key enzymes in the catecholamine biosynthetic pathway. This document provides a theoretical framework, detailed experimental protocols to validate these hypotheses, and insights into the structure-activity relationships that may govern its biological function.

Introduction: The Therapeutic Potential of Cyclopropane-Containing Molecules

The cyclopropane ring is a recurring motif in medicinal chemistry, valued for its ability to confer conformational rigidity and metabolic stability to drug candidates. This three-membered ring system can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target. The inherent ring strain of the cyclopropane moiety can also contribute to its biological activity, with some cyclopropane-containing natural products acting as potent alkylating agents[1]. When incorporated into a molecule with other pharmacophoric features, such as a carboxylic acid and a benzyl group, the cyclopropane ring can significantly influence its biological profile.

This compound combines these features, making it an intriguing candidate for investigation as a modulator of biological processes. While direct experimental data on this compound is scarce, we can infer its potential mechanism of action by examining the structure-activity relationships (SAR) of inhibitors targeting enzymes that process substrates with similar structural characteristics.

Postulated Mechanism of Action: Inhibition of Catecholamine Biosynthesis

The structural resemblance of this compound to the substrates and inhibitors of enzymes involved in catecholamine biosynthesis suggests that its primary mechanism of action may involve the modulation of this pathway. Specifically, we hypothesize that it may act as an inhibitor of dopamine β-hydroxylase (DBH) and/or phenylethanolamine N-methyltransferase (PNMT).

Hypothetical Inhibition of Dopamine β-Hydroxylase (DBH)

Dopamine β-hydroxylase is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine[2]. Inhibition of DBH has been explored as a therapeutic strategy for conditions such as hypertension and cocaine addiction[3][4].

Structural Rationale for Inhibition:

The substrate for DBH, dopamine, is a phenylethylamine derivative[2]. Inhibitors of DBH often mimic this structure. The benzyl group of this compound can be envisioned to occupy the same binding pocket as the phenyl group of dopamine. The cyclopropane ring introduces a rigid scaffold that may position the carboxylic acid to interact with key residues in the active site, potentially chelating the copper ions essential for catalysis or forming hydrogen bonds. The overall conformation of the molecule could allow it to act as a competitive or allosteric inhibitor.

Proposed Inhibitory Pathway:

Caption: Postulated inhibition of Dopamine β-Hydroxylase (DBH) by this compound.

Hypothetical Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine[5][6]. Inhibitors of PNMT have been investigated for their potential in treating conditions related to stress and neurodegenerative diseases[6][7].

Structural Rationale for Inhibition:

The substrate for PNMT is norepinephrine, a phenylethanolamine. Similar to the proposed interaction with DBH, the benzyl group of this compound could mimic the phenyl group of norepinephrine. The cyclopropane ring would provide a rigid structure, and the carboxylic acid could form interactions within the active site that prevent the binding of the natural substrate or the cofactor S-adenosylmethionine (SAM)[6][7]. The structure-activity relationships of known PNMT inhibitors suggest that both hydrophobic and hydrogen-bonding interactions are crucial for potent inhibition[5][8].

Proposed Inhibitory Pathway:

Caption: Postulated inhibition of Phenylethanolamine N-Methyltransferase (PNMT) by this compound.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action, a series of in vitro and in silico experiments are proposed.

In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of DBH and PNMT and to characterize the nature of this inhibition.

Protocol for Dopamine β-Hydroxylase (DBH) Inhibition Assay:

-

Enzyme and Substrate Preparation:

-

Purify recombinant human DBH or obtain from a commercial source.

-

Prepare a stock solution of dopamine (substrate) in an appropriate buffer (e.g., 50 mM MES, pH 6.0).

-

Prepare a stock solution of ascorbic acid (cofactor) and catalase.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, catalase, ascorbic acid, and varying concentrations of this compound.

-

Add DBH to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding dopamine.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

-

Detection of Norepinephrine:

-

Quantify the amount of norepinephrine produced using a validated method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Calculate the percentage of DBH inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive), perform kinetic studies by varying the concentrations of both the substrate (dopamine) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Protocol for Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay:

-

Enzyme and Substrate Preparation:

-

Purify recombinant human PNMT or obtain from a commercial source.

-

Prepare a stock solution of norepinephrine (substrate) in an appropriate buffer (e.g., 50 mM phosphate buffer, pH 8.0).

-

Prepare a stock solution of S-adenosyl-L-[methyl-³H]methionine (radiolabeled cofactor).

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In microcentrifuge tubes, add the assay buffer, norepinephrine, and varying concentrations of this compound.

-

Add PNMT to each tube and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine.

-

Incubate for a defined period (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding a borate buffer (pH 10).

-

-

Detection of Radiolabeled Epinephrine:

-

Extract the radiolabeled epinephrine into an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

-

Quantify the radioactivity in the organic phase using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PNMT inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Perform kinetic studies by varying the concentrations of norepinephrine and S-adenosylmethionine to elucidate the mechanism of inhibition.

-

In Silico Molecular Docking and Pharmacophore Modeling

Objective: To predict the binding mode of this compound to the active sites of DBH and PNMT and to identify key interactions.

Workflow for Molecular Docking:

Caption: Workflow for in silico molecular docking of this compound (BCCA).

Pharmacophore Modeling:

A pharmacophore model can be developed based on the structures of known potent inhibitors of DBH and PNMT. This model will define the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) required for inhibitory activity. The structure of this compound can then be mapped onto this pharmacophore to assess its potential fit and predict its activity.

Structure-Activity Relationship (SAR) Insights

Based on the SAR of known inhibitors of DBH and PNMT, we can infer the potential importance of the different structural components of this compound.

| Structural Feature | Postulated Role in Biological Activity |

| Benzyl Group | Mimics the phenyl ring of the natural substrates (dopamine, norepinephrine), engaging in hydrophobic interactions within the active site. |

| Cyclopropane Ring | Provides a rigid scaffold, locking the molecule in a specific conformation that may be optimal for binding. Enhances metabolic stability. |

| Carboxylic Acid | Can act as a hydrogen bond donor/acceptor or a metal chelator (in the case of DBH), forming critical interactions with active site residues. |

Conclusion and Future Directions

This guide presents a scientifically grounded, albeit hypothetical, framework for the mechanism of action of this compound. The proposed inhibition of dopamine β-hydroxylase and phenylethanolamine N-methyltransferase is based on compelling structural analogies to known substrates and inhibitors of these enzymes. The provided experimental protocols offer a clear path for the validation of these hypotheses.

Future research should focus on the synthesis and in vitro testing of this compound and its analogs to establish a definitive SAR. Cellular assays and in vivo studies will be necessary to determine its physiological effects and therapeutic potential. The insights gained from such studies will be invaluable for the rational design of novel therapeutics targeting the catecholamine biosynthetic pathway.

References

-

Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. (n.d.). PMC. [Link]

-

Multisubstrate inhibitors of dopamine .beta.-hydroxylase. 2. Structure-activity relationships at the phenethylamine binding site. (1983). Journal of Medicinal Chemistry. [Link]

-

Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. (2004). Journal of Medicinal Chemistry. [Link]

-

Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. (n.d.). PMC. [Link]

-

Structural insight of dopamine β-hydroxylase, a drug target for complex traits, and functional significance of exonic single nucleotide polymorphisms. (2012). PLoS One. [Link]

-

New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. (2021). Advanced Photon Source. [Link]

-

Transition-State Analogues of Phenylethanolamine N-Methyltransferase. (n.d.). PMC. [Link]

-

Dopamine-beta-hydroxylase. (1974). Journal of Psychiatric Research. [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Synapse. [Link]

-

Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2020). ACS Omega. [Link]

-

Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities. (1993). Journal of Medicinal Chemistry. [Link]

-

Dopamine Beta-Hydroxylase: Activity and Inhibition in the Presence of Beta-Substituted Phenethylamines. (1982). Biochemistry. [Link]

-

Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2020). Semantic Scholar. [Link]

-

The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. (2011). Chemical Reviews. [Link]

-

Computational insight into small molecule inhibition of cyclophilins. (2011). Journal of the American Chemical Society. [Link]

-

Dopamine β hydroxylase as a potential drug target to combat hypertension. (2018). Expert Opinion on Therapeutic Targets. [Link]

-

Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. (2025). ChemRxiv. [Link]

-

Identification of small molecule enzyme inhibitors as broad-spectrum anthelmintics. (2019). PLoS Neglected Tropical Diseases. [Link]

-

Dopamine beta-hydroxylase. (n.d.). Wikipedia. [Link]

-

(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. (2023). Molecules. [Link]

-

Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2021). Molecules. [Link]

-

Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. (2022). Molecules. [Link]

-

Benzyl acetate. (1999). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2023). Heliyon. [Link]

-

Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. (2022). International Journal of Molecular Sciences. [Link]

-

Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. (2022). ChemCatChem. [Link]

-

In silico physicochemical parameter predictions. (2013). Molecular Pharmaceutics. [Link]

-

Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. (2023). Frontiers in Plant Science. [Link]

-

Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. (2023). Frontiers in Plant Science. [Link]

-

Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. (2014). Molecules. [Link]

-

Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats. (2014). The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

In Silico Approach Using Free Software to Optimize the Antiproliferative Activity and Predict the Potential Mechanism of Action of Pyrrolizine-Based Schiff Bases. (2022). Molecules. [Link]

-

Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2024). International Journal of Molecular Sciences. [Link]

-

In Silico Physicochemical Parameter Predictions. (2013). Molecular Pharmaceutics. [Link]

-

Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2023). Molecules. [Link]

-

Benzyl Esters. (n.d.). Organic Chemistry Portal. [Link]

-

Benzylation of Carboxylic Acids by Oxidation-Reduction Condensation Using Quinones and Benzyloxydiphenylphosphine. (1981). Chemistry Letters. [Link]

Sources

- 1. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Dopamine β hydroxylase as a potential drug target to combat hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aps.anl.gov [aps.anl.gov]

- 8. Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 1-Benzylcyclopropane-1-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Implied History of 1-Benzylcyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of significant interest in medicinal chemistry due to the unique conformational and physicochemical properties imparted by the cyclopropane ring. While the specific historical discovery of this compound is not prominently documented in readily accessible literature, its synthesis can be understood through the evolution of cyclopropane construction methodologies. This guide provides a comprehensive overview of the plausible synthetic history and detailed modern protocols for obtaining this compound, grounded in established chemical principles. We will explore classical approaches, such as the malonic ester synthesis, and discuss modern, more efficient catalytic methods. This document serves as a technical resource for researchers interested in the synthesis and application of this and related cyclopropane-containing molecules.

Introduction: The Significance of the Cyclopropane Moiety in Drug Discovery

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif that has garnered considerable attention in drug design and development.[1] Its rigid structure provides a level of conformational constraint that can be highly beneficial for optimizing ligand-receptor interactions. By locking a molecule into a bioactive conformation, the cyclopropyl group can enhance binding affinity and selectivity for a biological target. Furthermore, the unique electronic nature of the cyclopropane ring, with its "bent" bonds possessing partial π-character, can influence a molecule's metabolic stability and pharmacokinetic profile.

The incorporation of a benzyl group attached to a cyclopropane carboxylic acid scaffold, as in this compound, introduces a lipophilic aromatic moiety that can engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions. The carboxylic acid group provides a handle for further derivatization, salt formation to improve solubility, or direct interaction with polar residues in a binding pocket. Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Plausible Historical and Modern Synthetic Routes

While a definitive "discovery" paper for this compound is elusive, its synthesis can be logically deduced from well-established methods for constructing substituted cyclopropanes. The following sections detail the most probable historical and contemporary approaches to its synthesis.

The Classical Approach: Malonic Ester Synthesis

A cornerstone of cyclopropane synthesis, particularly for 1,1-disubstituted derivatives, is the malonic ester synthesis. This method, rooted in classical organic chemistry, offers a reliable, albeit multi-step, pathway. A plausible and historically relevant synthesis of this compound would involve the reaction of a malonic ester with 1,2-dibromoethane to form the cyclopropane ring, followed by alkylation with benzyl bromide, and finally hydrolysis and decarboxylation.

A more direct variation of this classical approach involves the direct dialkylation of a malonic ester with 1,2-dibromoethane, followed by benzylation of the resulting cyclopropane-1,1-dicarboxylate.

Experimental Protocol: Synthesis via Diethyl Cyclopropane-1,1-dicarboxylate

Step 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring.

-

After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.

-

Heat the mixture to reflux with continuous stirring for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain diethyl cyclopropane-1,1-dicarboxylate.

Step 2: Benzylation of Diethyl Cyclopropane-1,1-dicarboxylate

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl cyclopropane-1,1-dicarboxylate to the solution and stir.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

-

Work up the reaction as described in Step 1 to isolate diethyl 1-benzylcyclopropane-1,1-dicarboxylate.

Step 3: Hydrolysis and Decarboxylation

-

To the diethyl 1-benzylcyclopropane-1,1-dicarboxylate, add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux for several hours to effect saponification.

-

Cool the reaction mixture and acidify with a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) until the pH is acidic. This will protonate the carboxylates and induce decarboxylation upon further heating.

-

Gently heat the acidic solution to promote decarboxylation, which is often evidenced by the evolution of carbon dioxide.

-

After decarboxylation is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Caption: Plausible historical synthesis of this compound via the malonic ester route.

Alternative Classical Route: Alkylation of Phenylacetonitrile Derivatives

An alternative classical approach involves the α-alkylation of a phenylacetonitrile derivative with 1,2-dibromoethane to form a cyclopropylnitrile, followed by hydrolysis of the nitrile to the carboxylic acid.[2] This method is particularly useful for synthesizing 1-arylcyclopropane derivatives.

Experimental Protocol: Synthesis via Phenylacetonitrile

Step 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile

-

To a stirred solution of benzyl cyanide (phenylacetonitrile) in a suitable solvent (e.g., dimethyl sulfoxide or dimethylformamide), add a strong base such as sodium hydride or sodium amide at room temperature under an inert atmosphere.

-

After the deprotonation is complete, add 1,2-dibromoethane dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude 1-benzylcyclopropane-1-carbonitrile by column chromatography or distillation.

Step 2: Hydrolysis of 1-Benzylcyclopropane-1-carbonitrile

-

Heat the 1-benzylcyclopropane-1-carbonitrile under reflux in the presence of a strong acid (e.g., aqueous sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).

-

After the hydrolysis is complete (monitored by the disappearance of the nitrile starting material), cool the reaction mixture.

-

If basic hydrolysis was performed, acidify the mixture to precipitate the carboxylic acid.

-

Collect the solid product by filtration or extract the aqueous solution with an organic solvent.

-

Purify the crude this compound by recrystallization.

Caption: Alternative synthesis of this compound from benzyl cyanide.

Modern Synthetic Approaches

Modern organic synthesis offers more efficient and potentially stereoselective methods for the construction of cyclopropanes. While specific application to this compound may not be extensively reported, the principles of modern catalytic cyclopropanation can be applied.

One such approach is the transition-metal-catalyzed cyclopropanation of an appropriate alkene with a diazo compound. For the synthesis of this compound, this could involve the reaction of ethyl 2-benzylacrylate with a carbene source.

Another modern strategy involves the intramolecular cyclization of a suitably functionalized precursor. For instance, a γ-halo ester or nitrile could undergo base-mediated cyclization.

Data Summary

The following table summarizes the key features of the plausible synthetic routes to this compound.

| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| Malonic Ester Synthesis | Diethyl malonate, 1,2-dibromoethane, benzyl bromide | Diethyl cyclopropane-1,1-dicarboxylate, Diethyl 1-benzylcyclopropane-1,1-dicarboxylate | Well-established, reliable, uses readily available starting materials. | Multi-step, can have moderate overall yields, requires harsh conditions for hydrolysis and decarboxylation. |

| Phenylacetonitrile Route | Benzyl cyanide, 1,2-dibromoethane | 1-Benzylcyclopropane-1-carbonitrile | Fewer steps than the malonic ester route. | Requires strong bases, hydrolysis of the nitrile can be challenging and require harsh conditions. |

Conclusion

While the precise historical origins of this compound remain to be fully elucidated from primary literature, its synthesis can be confidently approached through established and logical synthetic pathways. The classical malonic ester and phenylacetonitrile routes provide robust, albeit sometimes lengthy, methods for its preparation. These historical methods laid the groundwork for the synthesis of a vast array of substituted cyclopropanes. Modern advancements in catalysis and synthetic methodology continue to provide more efficient and elegant solutions for the construction of these valuable building blocks. This guide provides the foundational knowledge for researchers to synthesize this compound and to appreciate the chemical ingenuity that has driven the field of cyclopropane chemistry.

References

-

Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

-

Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

- Singh, V. K., & Kumar, A. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 14(4), 345-366.

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). BMC Chemistry, 12(1), 115. [Link]

-

Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]

- Charette, A. B. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 104(11), 5011-5050.

- Wiberg, K. B. (1968). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

-

A New Synthesis of Cyclopropanecarboxylic Acids. (1962). Journal of the American Chemical Society, 84(19), 3782–3783. [Link]

Sources

A Theoretical and Computational Scrutiny of 1-Benzylcyclopropane-1-carboxylic Acid: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 1-benzylcyclopropane-1-carboxylic acid, a molecule of significant interest due to the unique stereoelectronic properties of its strained cyclopropane core. While direct, extensive computational literature on this specific molecule is nascent, this document synthesizes established theoretical principles and findings from analogous substituted cyclopropanes to offer a robust predictive analysis. We delve into the molecule's conformational landscape, electronic structure, and spectroscopic characteristics, underpinned by Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals, offering both foundational understanding and actionable protocols for further computational and experimental investigation.

Introduction: The Significance of the Cyclopropane Moiety

The cyclopropane ring, a recurring motif in biologically active compounds, imparts a unique combination of rigidity and electronic character. Its inherent strain, arising from C-C-C bond angles compressed to 60° from the ideal 109.5° of sp³ hybridized carbons, results in "bent" bonds with significant p-character.[1] This feature allows the cyclopropane ring to engage in electronic conjugation with adjacent π-systems, profoundly influencing molecular conformation and reactivity. In this compound, the interplay between the electron-donating cyclopropane ring, the aromatic benzyl group, and the electron-withdrawing carboxylic acid function creates a fascinating subject for theoretical exploration. Understanding these intramolecular interactions is paramount for its potential application in medicinal chemistry, where such rigid scaffolds are invaluable for designing potent and selective therapeutic agents.

Conformational Landscape: A Dance of Sterics and Electronics

The conformational preferences of this compound are dictated by the rotational freedom around the C(ring)-CH₂ bond of the benzyl group and the C(ring)-COOH bond of the carboxylic acid. The rigidity of the cyclopropane ring itself simplifies the conformational analysis to these two key dihedral angles.

Theoretical Underpinnings of Conformational Stability

Theoretical studies on substituted cyclopropanes reveal that the orientation of substituents is governed by a delicate balance of steric hindrance and electronic interactions.[2][3] Electronegative substituents, like the carboxylic acid, can influence the electronic structure of the cyclopropane ring, while bulky groups like the benzyl substituent will have significant steric demands.[2]

The most stable conformers are expected to arise from orientations that minimize steric clash while optimizing favorable electronic interactions, such as hyperconjugation between the cyclopropane's Walsh orbitals and the π-system of the phenyl ring or the carbonyl group.

Predicted Conformational Isomers

Based on analogous systems, we can predict the key low-energy conformers of this compound. The rotation of the benzyl group will likely favor a conformation where the phenyl ring is either bisecting the cyclopropane ring or gauche to one of the C-C bonds to alleviate steric strain. Similarly, the carboxylic acid group's orientation will be influenced by potential intramolecular hydrogen bonding and electronic communication with the cyclopropane ring. A study on a related compound, trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid, demonstrated that the carboxyl group adopts a conformation that encourages electron-density transfer from the cyclopropane ring to the carbonyl π system.[4]

In-Silico Analysis Workflow: A Practical Guide

To rigorously characterize the theoretical properties of this compound, a multi-step computational workflow is recommended. This workflow provides a self-validating system where initial low-level calculations inform more refined, high-level investigations.

Caption: A typical workflow for the computational analysis of this compound.

Electronic Properties: Unveiling Reactivity and Interactions

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to have significant contributions from the phenyl ring and the Walsh orbitals of the cyclopropane, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be centered on the carboxylic acid group and the phenyl ring, suggesting these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP)

An MEP map visually represents the charge distribution and is invaluable for predicting non-covalent interactions. For this molecule, the MEP will show a negative potential (red/yellow) around the oxygen atoms of the carboxylic acid, highlighting their role as hydrogen bond acceptors. The acidic proton of the carboxyl group will exhibit a positive potential (blue), marking it as a hydrogen bond donor. The phenyl ring will show a region of negative potential above and below the plane of the ring, characteristic of its π-electron cloud.

Caption: Conceptual MEP map for this compound.

Theoretical Spectroscopic Data

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to interpret experimental results or to confirm the identity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.[5][6]

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Carboxyl H | > 10 | ~175-180 | Deshielded due to the electronegativity of oxygen and potential for hydrogen bonding. |

| Aromatic H | 7.2 - 7.4 | ~127-140 | Typical range for a monosubstituted benzene ring. |

| Benzyl CH₂ | ~3.0 | ~40 | Influenced by the adjacent aromatic ring and cyclopropane. |

| Cyclopropane CH₂ | 0.5 - 1.5 | ~15-25 | Highly shielded due to the unique electronic structure of the cyclopropane ring. |

Note: These are estimated values. Actual calculated values will depend on the level of theory and basis set used.

Infrared (IR) Spectroscopy

Theoretical frequency calculations can predict the positions and intensities of vibrational modes in the IR spectrum. Key predicted frequencies for this compound would include:

-

O-H stretch (carboxylic acid): A broad band around 3000 cm⁻¹

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹

Methodologies: Detailed Protocols